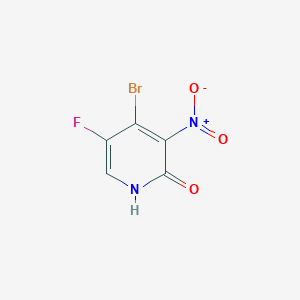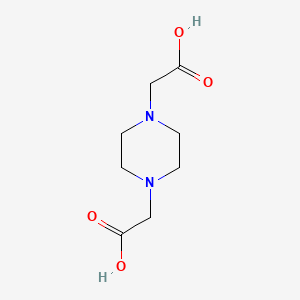
1,4-哌嗪二乙酸
描述
1,4-Piperazinediacetic Acid (PDA) is an organic molecule containing a piperazine backbone with two carboxyl groups bridged by an ethylene chain. It is also known as (4-Carboxymethylpiperazin-1-yl)acetic acid .
Synthesis Analysis
The synthesis of piperazine derivatives, including 1,4-Piperazinediacetic acid, involves several methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . In one study, 1,4-piperazinediacetic acid, 1,4-dihydrazide and its metal complexes were synthesized .Molecular Structure Analysis
The molecular formula of 1,4-Piperazinediacetic acid is C8H14N2O4. The structure of the compound was characterized by elemental analysis, ESI-MS, IR, and NMR spectral data .科学研究应用
抗菌和酶抑制性能
1,4-哌嗪二乙酸在合成抗菌剂方面具有显著的应用。例如,它已被用于合成哌嗪衍生物及其金属配合物,这些化合物对各种革兰氏阳性和阴性细菌表现出抗菌活性。这些化合物还显示出对谷胱甘肽还原酶酶的抑制活性,这是细胞氧化应激调节中的重要因素(Özbek等,2018)。
新化合物的设计和合成
1,4-哌嗪二乙酸在设计和合成具有潜在应用的新化合物中发挥着关键作用。通过将1,4-哌嗪二乙酸、1,4-二肼和5-氯-2-羟基苯甲醛反应合成的衍生物显示出有希望的抗菌和抗真菌活性,突显了其在开发新的抗菌剂中的潜力(Muhammet, 2023)。
配位聚合物合成
在材料科学领域,1,4-哌嗪二乙酸在配位聚合物的合成中起着重要作用。一项研究突出了它在创建具有pcu拓扑结构的新Cd(II)配位聚合物中的应用,这对材料化学和晶体工程具有重要意义(Zou et al., 2016)。
有机晶体工程
1,4-哌嗪二乙酸在有机晶体工程中也具有重要意义。它已参与研究探索晶体形式中的氢键相互作用,有助于我们理解固态中的分子相互作用(Weatherhead-Kloster et al., 2005)。
制药研究
在制药研究中,1,4-哌嗪二乙酸的衍生物被探索其作为非肽类血管紧张素II受体拮抗剂的潜力,表明其在开发心血管疾病新药方面的相关性(Wu et al., 1993)。
安全和危害
When handling 1,4-Piperazinediacetic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
作用机制
Target of Action
1,4-Piperazinediacetic acid is a complex molecule that can interact with various targets. One of the primary targets of this compound is the enzyme glutathione reductase . This enzyme plays a crucial role in maintaining the balance of antioxidants in the body, particularly glutathione, which is essential for protecting cells from oxidative stress.
Mode of Action
It is known that it can inhibit the activity of glutathione reductase . By inhibiting this enzyme, the compound can potentially disrupt the balance of antioxidants in the body, leading to various biochemical changes.
属性
IUPAC Name |
2-[4-(carboxymethyl)piperazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c11-7(12)5-9-1-2-10(4-3-9)6-8(13)14/h1-6H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERMFLFKXHHROS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202668 | |
| Record name | Piperazine-1,4-diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5430-78-4 | |
| Record name | 1,4-Piperazinediacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5430-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Piperazinediacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005430784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Piperazinediacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13414 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperazine-1,4-diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperazine-1,4-diacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-Piperazinediacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV6KMM2X5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,4-Piperazinediacetic acid function as a building block in metal-organic frameworks?
A: 1,4-Piperazinediacetic acid acts as an organic linker in the construction of hybrid organic-inorganic frameworks. [, ] The carboxylic acid groups on both ends of the piperazine ring can coordinate to metal ions, forming stable bonds and extending the framework in multiple dimensions. This coordination ability, coupled with its flexible piperazine ring, allows for the creation of diverse framework structures with potential applications in areas like gas storage and separation.
Q2: What is the significance of using lanthanide metals with 1,4-Piperazinediacetic acid in the reported studies?
A: Lanthanide metals, known for their high coordination numbers and unique luminescent properties, offer intriguing possibilities when combined with 1,4-Piperazinediacetic acid. [, ] The resulting lanthanide-based metal-organic frameworks could exhibit interesting magnetic and optical properties, potentially leading to applications in sensors, light-emitting devices, or even contrast agents.
Q3: Besides spectroscopic characterization, have theoretical calculations been employed to study 1,4-Piperazinediacetic acid derivatives?
A: Yes, Density Functional Theory (DFT) calculations have been utilized to study a 1,4-Piperazinediacetic acid derivative incorporating a hydrazone moiety. [] These calculations provided insights into the electronic structure, molecular geometry, and reactivity of the molecule. This approach can be valuable for predicting potential applications and guiding further experimental investigations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




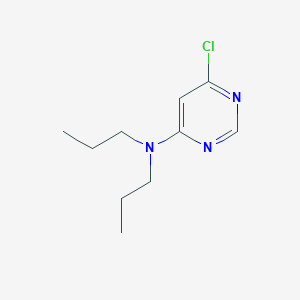

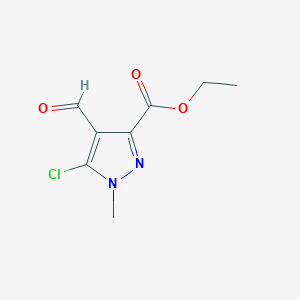
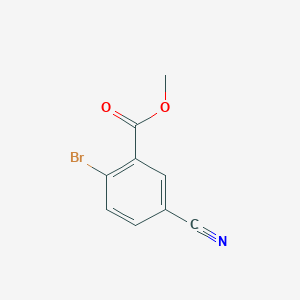


![7-Chloro-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B1361753.png)


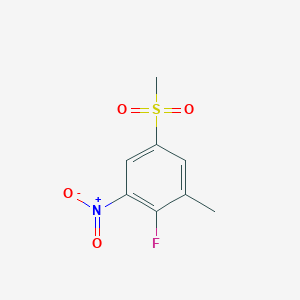
![N-Methyl-1-[3-(methylthio)phenyl]methanamine](/img/structure/B1361762.png)

